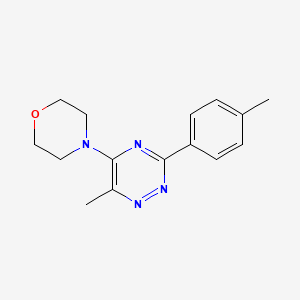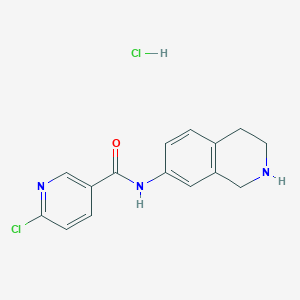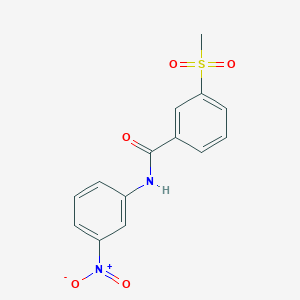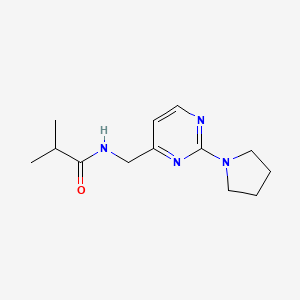![molecular formula C14H18N2O3 B2362510 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 2137037-43-3](/img/structure/B2362510.png)
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. PAC is a derivative of cyclohexane, which is a six-membered carbon ring that is commonly found in organic compounds.
科学的研究の応用
Entangled Frameworks in Chemistry
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid plays a role in the construction of entangled structures in coordination chemistry. Li et al. (2012) discussed how variations in pH conditions lead to the creation of different entangled frameworks, including poly-threading, self-penetrating, and interpenetrating coordination structures. These frameworks were analyzed for their photoluminescent properties and thermogravimetric analyses, highlighting the compound's potential in material science and chemical engineering (Li et al., 2012).
Co-crystallization Studies
In crystallography, this compound has been used in co-crystallization studies. Bhogala and Nangia (2003) found that it can form molecular complexes with various bipyridine bases, resulting in structures like super honeycomb hydrogen bond networks and zigzag chains. These studies are significant in understanding the molecular and crystal structure of new chemical complexes (Bhogala & Nangia, 2003).
Catalysis and Organic Synthesis
In the field of organic chemistry, Sano et al. (2006) demonstrated the use of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid in the catalysis of deconjugative esterification. This shows its potential as a catalyst in synthesizing various organic compounds, an area crucial for pharmaceutical and industrial chemistry (Sano et al., 2006).
Applications in Material Science
The compound's relevance extends to material science as well. In a study by Mazur et al. (2011), a derivative of this compound showed promising antiproliferative and anti-inflammatory activities. The study provides insights into the structural differences and orientation of various molecular groups, which is valuable for material science and drug design (Mazur et al., 2011).
特性
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)



![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)

![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)



![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)


![5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2362450.png)